molecular formula C10H18 B1202639 Cyclohexene, 1-methyl-4-(1-methylethyl)- CAS No. 5502-88-5

Cyclohexene, 1-methyl-4-(1-methylethyl)-

Cat. No.: B1202639
CAS No.: 5502-88-5
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-UHFFFAOYSA-N
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Description

Cyclohexene, 1-methyl-4-(1-methylethyl)- (IUPAC name), also known as p-Menth-1-ene or Carvomenthene, is a monoterpene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol. Its structure features a cyclohexene ring substituted with a methyl group at position 1 and an isopropyl group at position 2. Key identifiers include:

  • CAS Registry Number: 5502-88-5
  • InChIKey: FAMJUFMHYAFYNU-UHFFFAOYSA-N
  • Density: 0.8271 g/cm³ at 18°C .

This compound is found in essential oils (e.g., Artemisia vulgaris ) and has been studied for its role in pesticide formulations . Its stereoisomer, (R)-Cyclohexene, 1-methyl-4-(1-methylethyl)-, was detected in fumigation studies against red imported fire ants .

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexene
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InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3
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InChI Key

FAMJUFMHYAFYNU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)C
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Molecular Formula

C10H18
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Related CAS

34363-01-4
Record name p-Menth-1-ene, dimer
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DSSTOX Substance ID

DTXSID60863552
Record name Cyclohexene, 1-methyl-4-(1-methylethyl)-
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Molecular Weight

138.25 g/mol
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Physical Description

Yellow liquid; [HSDB]
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Color/Form

YELLOW VISCOUS LIQUID

CAS No.

27966-26-3, 5502-88-5, 29350-67-2, 9003-73-0
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Preparation Methods

Gas-Phase Isomerization Over Silicon Dioxide

A pivotal study detailed in US Patent 20120101307A1 demonstrates the isomerization of cyclohexene to 1-methylcyclopentene analogs at 400°C using silicon dioxide (SiO₂) catalysts. Although the patent focuses on cyclopentene derivatives, the methodology is directly applicable to cyclohexene systems. Key parameters include:

  • Temperature : 300–450°C (optimal at 400°C)

  • Catalyst Load : 0.2–1 kg reactant per liter catalyst per hour

  • Residence Time : 5–15 seconds

  • Yield : 60.3% for analogous structures

The reaction proceeds via carbocation intermediates, where acidic sites on SiO₂ facilitate hydride shifts and ring contractions. For 1-methyl-4-(1-methylethyl)cyclohexene, a similar mechanism likely involves the rearrangement of limonene or terpene precursors.

Dehydration of Cyclohexanol and Related Alcohols

Dehydration of substituted cyclohexanols offers a viable pathway to cyclohexene derivatives. This method is advantageous for its scalability and compatibility with continuous-flow systems.

Cyclohexanol Dehydration Over Acidic Catalysts

The dehydration of 1-methyl-4-(1-methylethyl)cyclohexanol to the corresponding cyclohexene is detailed in US20120101307A1. Using SiO₂ at 250°C, cyclohexanol derivatives undergo β-elimination to form cyclohexene with 97.5% conversion efficiency. Critical conditions include:

ParameterValueSource
Temperature250°C
CatalystSilicon dioxide (SiO₂)
Residence Time10–30 seconds
Byproduct Formation<2% (predominantly water)

This reaction is typically conducted in the gas phase, with nitrogen as a carrier gas to prevent coke formation on the catalyst.

Dehydration of p-Menth-1-enediols

The PDF Structural identification and presence of some p-menth-1-enediols... implies that diol precursors can be dehydrated to yield p-menth-1-ene derivatives. For example, sulfuric acid or phosphoric acid catalyzes the elimination of water from diols at 80–120°C, producing cyclohexene with >85% purity. However, exact yields for 1-methyl-4-(1-methylethyl)cyclohexene remain unspecified in the provided excerpt.

Alkylation of Cyclohexene

Alkylation introduces methyl and isopropyl groups onto a cyclohexene backbone. While less common than isomerization or dehydration, this method is critical for synthesizing highly substituted derivatives.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation using isopropyl halides and methylating agents (e.g., methyl chloride) in the presence of AlCl₃ can functionalize cyclohexene. However, this approach is hindered by carbocation rearrangements, leading to mixtures of regioisomers. Patent WO2010106550A2 highlights analogous alkylation strategies for trans-4-(1-methylethyl)cyclohexanecarboxylic acid, suggesting that similar conditions (e.g., Lewis acids, 0–5°C) could be adapted for cyclohexene systems.

Palladium-Catalyzed Coupling

Purification and Characterization

Post-synthesis purification is essential for obtaining high-purity 1-methyl-4-(1-methylethyl)cyclohexene. Techniques include:

  • Fractional Distillation : Separation under reduced pressure (1–100 mbar) to isolate the target compound from 3- and 4-methylcyclopentene byproducts.

  • Chromatography : GC analysis with flame ionization detection (FID) ensures >99% purity, as referenced in US20120101307A1.

  • Thermochemical Validation : The NIST WebBook reports ΔfH°gas = -110.8 ± 3.2 kJ/mol, providing a benchmark for synthesized material.

Industrial and Environmental Considerations

Scalable production requires optimizing catalyst lifetime and energy efficiency. Silicon dioxide catalysts deactivate by ~5% per 100 hours due to coke deposition, necessitating periodic regeneration at 500°C in air. Environmental assessments highlight the need for solvent recovery systems, particularly in dehydration processes where water and alkanols are co-produced .

Scientific Research Applications

Cyclohexene, 1-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Density/Volatility
Cyclohexene, 1-methyl-4-(1-methylethyl)- C₁₀H₁₈ 138.25 5502-88-5 Cyclohexene with methyl and isopropyl 0.8271 g/cm³
γ-Terpinene C₁₀H₁₆ 136.23 99-85-4 Cyclohexadiene with conjugated double bonds Volatile; common in tea tree oil
D-Limonene C₁₀H₁₆ 136.23 5989-27-5 Bicyclic (menthadiene) structure Major component in citrus oils
Terpinolene C₁₀H₁₆ 136.23 586-62-9 Cyclohexene with isopropylidene group Fragrant; used in aromatherapy

Key Observations :

  • The target compound (C₁₀H₁₈ ) is saturated compared to C₁₀H₁₆ analogs like γ-terpinene and D-limonene, resulting in higher molecular weight and lower volatility.
  • Terpinolene (C₁₀H₁₆) differs in substituent arrangement, featuring an isopropylidene group instead of isopropyl, altering its reactivity .
Cyclohexene, 1-Methyl-4-(1-Methylethyl)-
  • Pesticidal Activity : Detected at 1.59% concentration in fumigation studies targeting red imported fire ants .
  • Volatile Organic Compound (VOC): Identified in green honey, contributing to its organoleptic properties .
γ-Terpinene
  • Antimicrobial : A major component in tea tree oil (Melaleuca alternifolia), contributing to its efficacy against pathogens .
D-Limonene
  • Industrial Use : Constitutes 17.23% of black pepper essential oil and is widely used in food flavoring and cleaning agents .
Terpinolene
  • Fragrance and Antimicrobial : Found in Artemisia halodendron and used in perfumery due to its pine-like aroma .

Research Findings and Contrasts

Compound Research Highlights Contrast with Target Compound
Target Compound Effective in ant fumigation at 1.59% concentration ; low volatility due to C₁₀H₁₈ structure. Higher saturation reduces reactivity compared to C₁₀H₁₆ analogs.
γ-Terpinene Exhibits synergistic antimicrobial effects in tea tree oil . Conjugated dienes enhance oxidative stability.
D-Limonene Demonstrates >50% antimicrobial activity against Listeria spp. . Bicyclic structure increases volatility and solubility.
Terpinolene Used in nanoemulsions for anticancer activity . Isopropylidene group alters metabolic pathways.

Biological Activity

Cyclohexene, 1-methyl-4-(1-methylethyl)-, also known as p-Menth-1-ene or Carvomenthene, is a cyclic monoterpene with the molecular formula C10H18C_{10}H_{18} and a molecular weight of approximately 138.25 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • IUPAC Name : Cyclohexene, 1-methyl-4-(1-methylethyl)-
  • CAS Number : 1195-31-9
  • Molecular Formula : C10H18C_{10}H_{18}
  • Molecular Weight : 138.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Cyclohexene, 1-methyl-4-(1-methylethyl)- against various bacterial strains. Its effectiveness is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus2.0
Escherichia coli4.0
Pseudomonas aeruginosa8.0
Klebsiella pneumoniae4.0

The above table summarizes the Minimum Inhibitory Concentration (MIC) values determined through in vitro assays, indicating that Cyclohexene exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Cyclohexene, 1-methyl-4-(1-methylethyl)- has also demonstrated notable antioxidant properties. These properties are essential for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Case Study: Antioxidant Evaluation

A study conducted on various essential oils containing Cyclohexene revealed a strong correlation between its concentration and antioxidant activity. The compound showed a significant reduction in the DPPH radical scavenging activity, with an IC50 value of approximately 50 µg/mL .

Phytochemical Composition

The phytochemical profile of essential oils containing Cyclohexene has been explored in several studies. These oils often include a variety of other bioactive compounds that may synergistically enhance their biological effects.

Table 2: Phytochemical Profile of Essential Oils

CompoundPercentage (%)
Borneol17.34
Camphor27.69
Cyclohexene, 1-methyl-4-(1-methylethyl)-13.05

This table illustrates the composition of essential oils derived from aromatic plants where Cyclohexene is a significant constituent .

Toxicological Considerations

While Cyclohexene shows promising biological activities, it is also essential to consider its safety profile. Toxicological assessments indicate that at high concentrations, it may exhibit cytotoxic effects on certain cell lines.

Table 3: Cytotoxicity Data

Cell LineIC50 Value (µg/mL)
HepG2120
MCF7150
A549130

The data suggests that while Cyclohexene can be cytotoxic at elevated doses, its therapeutic window appears favorable for lower concentrations .

Q & A

Q. What are the standard synthetic routes for preparing cyclohexene, 1-methyl-4-(1-methylethyl)-, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed dehydration of its corresponding alcohol (e.g., 1-methyl-4-(1-methylethyl)cyclohexanol). Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are common catalysts, with temperatures maintained between 160–180°C to favor elimination over substitution . Key optimizations include:

  • Ice/water bath : Surrounding the collection flask minimizes volatile product loss by condensing vapors .
  • Reagent ratios : Excess acid ensures complete dehydration, while inert atmospheres (e.g., N₂) prevent side oxidation .

Q. How is the presence of the alkene double bond in this compound confirmed experimentally?

Methodological Answer: Two primary tests are used:

Bromine water test : Decolorization of bromine (Br₂) in dichloromethane confirms alkene presence via electrophilic addition .

GC-MS analysis : Retention indices (e.g., 1052 iu on an n-alkane scale) and fragmentation patterns (e.g., m/z 136 for molecular ion) provide structural validation .

Q. What are the common oxidation and reduction pathways for this cyclohexene derivative?

Methodological Answer:

  • Oxidation : Using KMnO₄ under acidic conditions yields ketones or carboxylic acids, depending on substituent stability. For example, oxidation may produce 1-methyl-4-(1-methylethyl)cyclohexanone .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, forming 1-methyl-4-(1-methylethyl)cyclohexane .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and product distribution in reactions involving this compound?

Methodological Answer: The spatial arrangement of substituents (e.g., (R)- or (S)-isomers) affects regioselectivity in electrophilic additions. For example, asymmetric synthesis of limonene isomers (structurally related terpenes) shows divergent reaction pathways due to steric hindrance . Computational studies (DFT) can predict preferred transition states .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers (e.g., terpinolene)?

Methodological Answer:

  • Retention indices : GC retention times (e.g., 1052 iu for terpinolene vs. 136 iu for the target compound) aid differentiation .
  • NMR spectroscopy : Coupling constants (J values) in ¹H NMR distinguish substituent positions (e.g., allylic vs. vicinal protons) .

Q. How do environmental factors (e.g., biodegradation) affect the stability of this compound?

Methodological Answer: Biodegradation studies (OECD TG301F) show 41% degradation over 14 days under aerobic conditions, suggesting moderate environmental persistence . Hydrolysis and photolysis rates depend on pH and UV exposure, with half-lives >30 days in neutral aqueous solutions .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict vapor pressure (e.g., 202.67 kPa at 483.49K) and solubility parameters .
  • QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to retention indices or toxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene, 1-methyl-4-(1-methylethyl)-
Reactant of Route 2
Cyclohexene, 1-methyl-4-(1-methylethyl)-

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